molecular formula C22H25N3O4S B11395008 N-cyclohexyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

N-cyclohexyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B11395008
M. Wt: 427.5 g/mol
InChI Key: TWFGDJCTDRDWRC-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a phenyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Methoxy Group: The methoxy group can be added through methylation reactions using reagents like methyl iodide.

    Formation of the Sulfonamide Linkage: The sulfonamide linkage is formed by reacting the amine group with a sulfonyl chloride in the presence of a base.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-CYCLOHEXYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE: has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-N-(2-MORPHOLINOETHYL)CARBODIIMIDE METHYL-P-TOLUENESULFONATE: Similar in structure but with different functional groups.

    BENZAMIDE DERIVATIVES: Share the benzamide core but differ in substituents.

    OXADIAZOLE DERIVATIVES: Contain the oxadiazole ring but vary in other functional groups.

Uniqueness

N-CYCLOHEXYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE: is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical reactivity and interaction with biological targets, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C22H25N3O4S/c1-28-19-12-14-20(15-13-19)30(26,27)25(18-10-6-3-7-11-18)16-21-23-22(24-29-21)17-8-4-2-5-9-17/h2,4-5,8-9,12-15,18H,3,6-7,10-11,16H2,1H3

InChI Key

TWFGDJCTDRDWRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

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